molecular formula C8H8OS B2462793 (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde CAS No. 2350854-78-1

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde

Cat. No.: B2462793
CAS No.: 2350854-78-1
M. Wt: 152.21
InChI Key: BGJMOJPNAMGZRH-YUMQZZPRSA-N
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Description

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde is a chiral organic compound featuring a cyclopropane ring substituted with a thiophene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method includes the reaction of thiophene-substituted alkenes with diazo compounds under the influence of chiral rhodium catalysts to achieve enantioselective cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carboxylic acid.

    Reduction: (1R,2R)-2-Thiophen-3-ylcyclopropane-1-methanol.

    Substitution: Brominated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde is unique due to the presence of both a thiophene ring and an aldehyde group on a chiral cyclopropane scaffold. This combination of functional groups and chirality imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-thiophen-3-ylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,4-5,7-8H,3H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJMOJPNAMGZRH-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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